molecular formula C8H11Br2N B2814655 3-(Bromomethyl)-2,4-dimethylpyridine;hydrobromide CAS No. 2470436-12-3

3-(Bromomethyl)-2,4-dimethylpyridine;hydrobromide

Cat. No.: B2814655
CAS No.: 2470436-12-3
M. Wt: 280.991
InChI Key: ZSWHUSVZYKQNFK-UHFFFAOYSA-N
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Description

3-(Bromomethyl)pyridine hydrobromide (CAS: 4916-55-6) is a brominated pyridine derivative with the molecular formula C₆H₆BrN·HBr and a molecular weight of 252.93 g/mol . It is synthesized by reacting 3-(hydroxymethyl)pyridine with hydrobromic acid (HBr) under reflux, yielding a white solid with a 60% yield after purification . This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals such as rupatadine (an antihistamine) and ligands for metal complexes (e.g., η³-allyl-Pd(II) complexes) . Its reactivity stems from the bromomethyl group, which facilitates nucleophilic substitution reactions, enabling functionalization at the pyridine ring .

Properties

IUPAC Name

3-(bromomethyl)-2,4-dimethylpyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.BrH/c1-6-3-4-10-7(2)8(6)5-9;/h3-4H,5H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWHUSVZYKQNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C)CBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,4-dimethylpyridine;hydrobromide typically involves the bromination of 2,4-dimethylpyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

  • Dissolve 2,4-dimethylpyridine in an appropriate solvent like carbon tetrachloride.
  • Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
  • Reflux the mixture for several hours until the reaction is complete.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2,4-dimethylpyridine;hydrobromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products

    Nucleophilic Substitution: Products include azido, cyano, and thiol derivatives.

    Oxidation: Products include aldehydes, ketones, and carboxylic acids.

    Reduction: Products include methyl derivatives and other reduced forms.

Scientific Research Applications

3-(Bromomethyl)-2,4-dimethylpyridine;hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,4-dimethylpyridine;hydrobromide involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can undergo nucleophilic attack, leading to the formation of various products. The compound can also participate in radical reactions, where the bromine atom is abstracted, generating a reactive radical intermediate.

Comparison with Similar Compounds

Positional Isomers of Bromomethylpyridine Hydrobromide

The position of the bromomethyl group on the pyridine ring significantly influences chemical properties and applications:

Compound Position Molecular Weight (g/mol) Melting Point Key Applications Reference
3-(Bromomethyl)pyridine hydrobromide 3 252.93 Not reported Rupatadine synthesis, Pd complex ligands
4-(Bromomethyl)pyridine hydrobromide 4 252.93 189–192°C Ferroptosis inhibitor synthesis
2-(Bromomethyl)pyridine hydrobromide 2 252.93 Not reported Allyl-Pd(II) complex preparation
  • Reactivity Differences : The 3-position isomer is sterically less hindered than the 2- or 4-position analogs, favoring nucleophilic substitutions in syntheses of larger molecules like rupatadine .
  • Thermal Stability : The 4-position isomer exhibits a higher melting point (189–192°C), likely due to stronger intermolecular interactions in its crystal lattice .

Substituted Bromomethylpyridine Derivatives

Methyl or methoxy substituents on the pyridine ring alter solubility and electronic properties:

Compound Substituents Molecular Weight (g/mol) Key Applications Reference
3-(Bromomethyl)-5-methylpyridine hydrobromide 5-methyl 266.96 Rupatadine intermediate
3-(Bromomethyl)-5-methoxypyridine hydrobromide 5-methoxy 283.00 Not reported (discontinued commercial product)
  • 5-Methyl Derivative: This compound is synthesized from 5-methylnicotinic acid with a 65.9% yield, demonstrating higher efficiency compared to non-methylated analogs .
  • 5-Methoxy Derivative: Limited data exist, but the methoxy group may increase steric hindrance, reducing reactivity in substitution reactions .

Bromomethyl Heterocycles Beyond Pyridine

Bromomethyl groups on other heterocycles exhibit distinct reactivity profiles:

Compound Core Structure Molecular Weight (g/mol) Key Applications Reference
6-(Bromomethyl)-2,4-pteridinediamine hydrobromide Pteridine 335.99 Methotrexate analog synthesis
2-Bromo-3-methylpyridine Pyridine 172.02 Intermediate in agrochemical synthesis
  • Pteridine Analogs : The pteridine core in 6-(bromomethyl)-2,4-pteridinediamine hydrobromide enables synthesis of antifolates like methotrexate, with applications in cancer and autoimmune therapies .
  • Non-Hydrobromide Analogs: 2-Bromo-3-methylpyridine (CAS: 3430-17-9) lacks the hydrobromide counterion, reducing its polarity and altering solubility in organic solvents .

Coordination Chemistry

  • Pd(II) Complexes : 3-(Bromomethyl)pyridine hydrobromide is used to prepare η³-allyl-Pd(II) complexes, which exhibit catalytic activity in cross-coupling reactions .

Material Science

  • Dye-Sensitized Solar Cells : 4-(Bromomethyl)pyridine hydrobromide is employed in synthesizing pyridine-based dyes for photoelectrochemical applications .

Notes

  • Comparisons are drawn from structurally related bromomethylpyridine derivatives.
  • Substituent position and heterocycle core critically influence reactivity, thermal stability, and biological activity.
  • Further studies are needed to explore the environmental and toxicological profiles of these compounds.

Biological Activity

3-(Bromomethyl)-2,4-dimethylpyridine;hydrobromide is a chemical compound with significant biological activity, particularly in the context of medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of research.

Chemical Structure and Properties

The compound features a bromomethyl group attached to a pyridine ring that is further substituted with two methyl groups at the 2 and 4 positions. Its molecular formula is C8H10BrNC_8H_{10}BrN with a molecular weight of approximately 220.08 g/mol. The presence of the bromomethyl group enhances its reactivity, allowing it to participate in various nucleophilic substitution reactions, which are crucial for its biological activity.

The biological activity of this compound primarily stems from its ability to alkylate nucleophilic sites on biomolecules such as proteins and nucleic acids. This alkylation can disrupt normal cellular functions, leading to antimicrobial effects by inhibiting the growth and replication of microorganisms.

Key Mechanisms:

  • Alkylation of Biomolecules : The bromomethyl group can interact with nucleophiles in proteins and nucleic acids, leading to functional disruptions.
  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various protein kinases involved in cancer progression, suggesting a potential role in cancer therapy .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has demonstrated efficacy against several bacterial strains, potentially due to its ability to disrupt bacterial cell integrity through alkylation processes.
  • Cytotoxicity Against Cancer Cells : Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer types, including breast and pancreatic cancers. The cytotoxic effects are often linked to structural modifications that enhance potency against specific targets .

Case Studies

  • Cytotoxic Effects on Tumor Cell Lines :
    • A study evaluated the cytotoxicity of similar compounds against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervix carcinoma). Results indicated moderate to high cytotoxic activity correlated with the structural characteristics of the compounds .
  • Inhibition of Protein Kinases :
    • Research has highlighted that certain derivatives exhibit significant inhibitory activity against protein kinases critical for cell signaling pathways associated with cancer progression. This suggests that modifications in the pyridine structure can lead to enhanced therapeutic profiles .

Data Tables

Biological ActivityDescriptionReferences
AntimicrobialEffective against various bacterial strains through disruption of cellular functions,
CytotoxicityInhibits growth in A549 and HeLa cell lines; effectiveness linked to structural modifications ,
Protein Kinase InhibitionPotential as inhibitors for cancer-related protein kinases,

Q & A

Q. What are the optimal synthetic routes for 3-(bromomethyl)-2,4-dimethylpyridine hydrobromide, and how do reaction conditions influence yield?

The synthesis typically involves bromination of 2,4-dimethylpyridine derivatives. A validated method uses 5-methylnicotinic acid as the starting material, proceeding through esterification (95.5% yield) followed by reduction with sodium borohydride (85% yield after crystallization). Bromination with HBr in xylene achieves a 79.5% yield, avoiding hazardous reagents like LiAlH4 . Key factors include:

  • Solvent choice : Xylene enables azeotropic water removal, improving reaction efficiency.
  • Catalyst selection : Sodium borohydride offers safer reduction than LiAlH4 for large-scale synthesis.

Q. What analytical techniques are critical for characterizing 3-(bromomethyl)-2,4-dimethylpyridine hydrobromide?

Essential methods include:

  • NMR spectroscopy : Confirms substitution patterns on the pyridine ring (e.g., δ 2.4–3.1 ppm for methyl groups).
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 265.97 for C₈H₁₀BrN·HBr).
  • X-ray crystallography : Resolves crystal structure, particularly for hydrobromide salt forms .
  • HPLC purity analysis : Ensures >98% purity, critical for biological assays .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at RT in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent hydroscopic degradation.
  • Handling : Use glove boxes or fume hoods due to HBr release upon moisture exposure. Quench residues with 10% NaHCO₃ .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dimethyl groups influence reactivity in cross-coupling reactions?

The methyl groups at positions 2 and 4:

  • Steric hindrance : Limits nucleophilic substitution at the bromomethyl site, favoring selective reactions with strong nucleophiles (e.g., amines).
  • Electronic effects : Electron-donating methyl groups activate the pyridine ring for electrophilic substitutions, as shown in comparative studies with non-methylated analogs .
    Example : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ and elevated temperatures (80°C) to overcome steric barriers .

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-leishmanial vs. cytotoxicity)?

Discrepancies arise from assay conditions. Mitigation approaches include:

  • Dose-response profiling : Test across 0.1–100 µM ranges to identify therapeutic windows.
  • Cell line validation : Use primary cells (e.g., macrophages) alongside immortalized lines to assess cell-type-specific toxicity .
  • Metabolite screening : LC-MS/MS identifies degradation products that may contribute to off-target effects .

Q. How does this compound compare structurally and functionally to analogs like 4-(bromomethyl)-3-fluoropyridine hydrobromide?

Property 3-(Bromomethyl)-2,4-dimethylpyridine HBr 4-(Bromomethyl)-3-fluoropyridine HBr
Electrophilicity Moderate (methyl deactivation)High (fluorine activation)
Solubility (H₂O) 12 mg/mL8 mg/mL
Biological target affinity Collagen receptors Kinase inhibitors

Q. What mechanistic insights explain its role in modulating collagen-induced platelet aggregation?

The bromomethyl group forms covalent adducts with lysine residues in collagen receptors (e.g., GPVI), disrupting signal transduction. Confirmation methods:

  • Surface plasmon resonance (SPR) : Measures binding kinetics (KD ≈ 2.3 µM).
  • Western blotting : Detects receptor alkylation using anti-lysine antibodies .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • DFT calculations : Predict reactive sites (e.g., Fukui indices highlight C-Br as the most electrophilic center).
  • Molecular docking : Screens derivatives against targets like Leishmania cysteine proteases (IC₅₀ improvement from 8.7 to 3.2 µM with –CF₃ substitution) .

Methodological Recommendations

Q. Design a protocol for evaluating bromomethyl group stability under varying pH conditions.

Prepare buffered solutions (pH 2–12).

Incubate compound (1 mM) at 37°C for 24 hr.

Monitor degradation via:

  • TLC (hexane:EtOAc 3:1, Rf = 0.45 for intact compound).
  • ¹H NMR : Loss of –CH₂Br signal (δ 4.2 ppm) indicates hydrolysis .

Q. Develop a kinetic study to compare bromination efficiency using NBS vs. HBr.

  • Conditions : React 2,4-dimethylpyridine (1 eq) with NBS (1.2 eq) in CCl₄/AIBN (0.1 eq) vs. HBr (3 eq) in xylene.
  • Analysis : Track Br incorporation via GC-MS every 30 min.
  • Outcome : HBr achieves 79.5% mono-bromination vs. 50% with NBS, avoiding di-brominated byproducts .

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